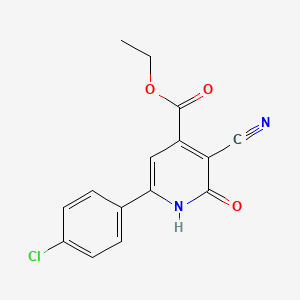![molecular formula C13H10Cl2N2O4 B1224000 5,6-Dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224000.png)
5,6-Dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is a member of pyridines and an aromatic carboxylic acid.
Scientific Research Applications
Synthesis and Cardiotonic Activity
"5,6-Dichloro-3-pyridinecarboxylic acid" derivatives have been synthesized and tested for cardiotonic activity. These compounds, as analogues to milrinone, exhibit positive inotropic activity, although to a lesser degree than milrinone. Such research points towards potential applications in cardiovascular diseases (Mosti et al., 1992).
Antibacterial Activity
Certain derivatives, such as thienopyridinone antibacterials, have shown significant antibacterial activity. For instance, compounds with 7-aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acids and their methyl esters demonstrated high activity against pathogens like Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus (El-Abadelah et al., 1998).
Esterification in Chemical Synthesis
The compound plays a role in the esterification of carboxylic acids by alcohols. This process is crucial in organic synthesis, particularly in the formation of carboxylic esters, which are important intermediates in chemical synthesis (Takimoto et al., 1981).
Surface Active Properties
The compound is also involved in the synthesis of surface-active agents. For instance, pyridinium gemini surfactants synthesized from related carboxylic acids and pyridinecarboxylate esters have been evaluated for their surface tension and conductivity, indicating potential applications in surfactant chemistry (Patial et al., 2013).
Vasodilatory Activity
N-[(ethyl-4,6-diaryl-3-pyridinecarboxylate)-2-yl]amino acid esters, synthesized using similar chemical frameworks, have shown considerable vasodilatory properties, suggesting potential therapeutic applications in cardiovascular disorders (Girgis et al., 2006).
properties
Product Name |
5,6-Dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester |
|---|---|
Molecular Formula |
C13H10Cl2N2O4 |
Molecular Weight |
329.13 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O4/c14-10-4-8(5-17-12(10)15)13(19)21-7-11(18)16-6-9-2-1-3-20-9/h1-5H,6-7H2,(H,16,18) |
InChI Key |
BCVHWIOZSQTJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester](/img/structure/B1223920.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide](/img/structure/B1223921.png)
![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)



![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)

![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)
![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![(4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1223936.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-fluorophenyl)-2-[[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1223940.png)